

# Spectroscopic Profile of 1-(Chloromethyl)-2,4,5-trimethylbenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1-(Chloromethyl)-2,4,5-trimethylbenzene

Cat. No.: B078109

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-(Chloromethyl)-2,4,5-trimethylbenzene**, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

## Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-(Chloromethyl)-2,4,5-trimethylbenzene** (CAS No. 10340-77-9). This information is crucial for the identification and characterization of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.1 (Predicted)	s	1H	Aromatic H
~7.0 (Predicted)	s	1H	Aromatic H
4.58	s	2H	-CH <sub>2</sub> Cl
2.30	s	3H	Ar-CH <sub>3</sub>
2.25	s	3H	Ar-CH <sub>3</sub>
2.22	s	3H	Ar-CH <sub>3</sub>

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (ppm)	Assignment
~137-130 (Predicted)	Aromatic C (quaternary)
~135-132 (Predicted)	Aromatic CH
~46 (Predicted)	-CH <sub>2</sub> Cl
~19 (Predicted)	Ar-CH <sub>3</sub>

Note: The NMR data presented is based on predictive models and should be confirmed with experimental data.

## Infrared (IR) Spectroscopy

### Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2850	Strong	C-H stretch (aromatic and aliphatic)
~1610, 1500	Medium-Strong	C=C stretch (aromatic ring)
~1450	Medium	C-H bend (methyl, methylene)
~1260	Medium	C-H in-plane bend (aromatic)
~800-700	Strong	C-H out-of-plane bend (aromatic), C-Cl stretch

## Mass Spectrometry (MS)

Expected Fragmentation Pattern

m/z	Interpretation
168/170	Molecular ion peak ([M] <sup>+</sup> , [M+2] <sup>+</sup> ) due to <sup>35</sup> Cl and <sup>37</sup> Cl isotopes
133	Loss of chlorine ([M-Cl] <sup>+</sup> )
119	Loss of chloromethyl group ([M-CH <sub>2</sub> Cl] <sup>+</sup> ), tropylium ion
91	Toluene fragment

## Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and data validation. Below are generalized procedures for obtaining NMR, IR, and MS spectra.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-(Chloromethyl)-2,4,5-trimethylbenzene** in about 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.

- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans is necessary.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the  $^1\text{H}$  NMR spectrum and reference the spectra using the solvent peak or an internal standard (e.g., TMS).

#### Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

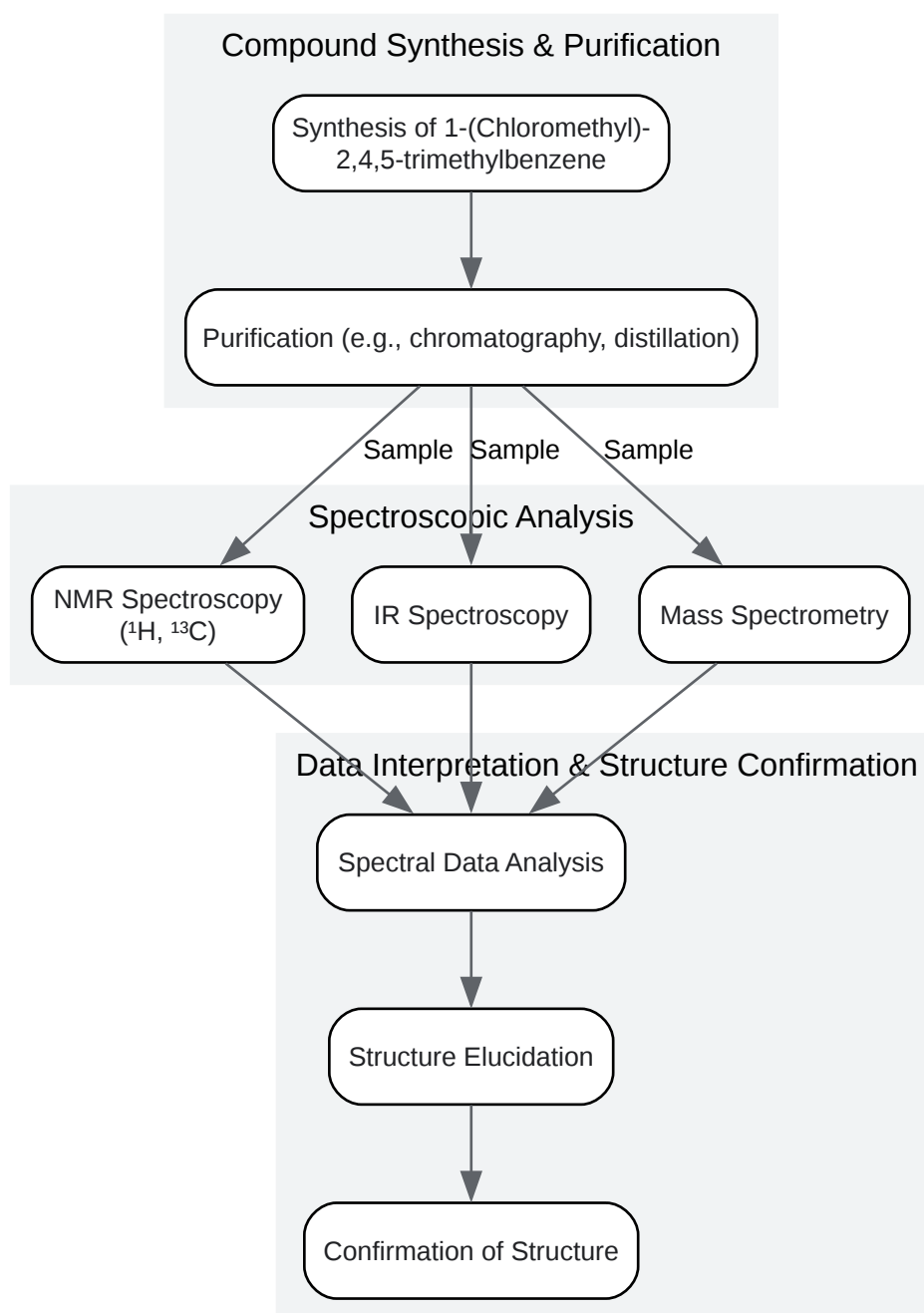
#### Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. For less volatile compounds, direct infusion or other ionization methods can be used.

- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the structure of the compound.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-(Chloromethyl)-2,4,5-trimethylbenzene**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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